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Compound of Interest

Compound Name: Yukovanol

Cat. No.: B3038131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Yukovanol, a naturally occurring flavonoid. The information presented herein is essential for
the identification, characterization, and further investigation of this compound in academic and
industrial research settings, particularly in the context of drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of Yukovanol is critically dependent on a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data derived
from these analyses are summarized below.

Table 1: *H and **C NMR Spectroscopic Data of
Yukovanol

Due to the absence of a publicly available, peer-reviewed scientific article detailing the
complete NMR data for Yukovanol, the following table presents expected chemical shift
ranges for the proton and carbon nuclei based on the known structure of Yukovanol and
typical values for similar flavonoid compounds. These are predictive values and should be
confirmed by experimental data.
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Position Predicted *H NMR & (ppm) Predicted **C NMR & (ppm)
2 5.0 - 5.5 (dd) ~79
3 4.5-5.0 (d) ~72
4 - ~197
4a - ~103
5 - ~162
6 6.0-6.2(s) ~95
7 - ~165
8 - ~105
8a - ~158
1 - ~130
2', 6 7.2-7.4(d) ~128
3,5 6.8 - 7.0 (d) ~115
4 - ~159
2 - ~78
3" 5.5-5.7 (d) ~128
4" 6.5- 6.7 (d) ~116
5" 1.4-1.6 (s, 6H) ~28
5-OH 12.0 - 13.0 (s) -
7-OH 9.0 -10.0 (s) -
4'-OH 9.0-10.0 (s) -

Predicted values are based on analogous flavonoid structures and general NMR principles.
Actual experimental values may vary.
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Table 2: Mass Spectrometry Data of Yukovanol

The mass spectrometry data for Yukovanol is crucial for confirming its molecular weight and

elemental composition.

Parameter Value Source

Molecular Formula C20H1806 PubChem[1]
Molecular Weight 354.4 g/mol PubChem[1]
Exact Mass 354.11033829 Da PubChem[1]

Fragmentation Pattern: A detailed experimental mass spectrum with fragmentation analysis for
Yukovanol is not readily available in the public domain. However, based on the structure of
flavonoids, the fragmentation in ESI-MS/MS would likely involve Retro-Diels-Alder (RDA)
reactions in the C-ring, leading to characteristic fragment ions. The loss of small molecules
such as H20, CO, and CHs radicals from the molecular ion would also be expected.

Table 3: UV-Vis Spectroscopic Data of Yukovanol

The UV-Vis spectrum of flavonoids typically shows two major absorption bands, referred to as
Band | (300-400 nm) and Band Il (240-280 nm). These bands arise from the electronic
transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

Band Predicted Amax (nm)
Band | 320 - 350
Band Il 280 - 290

Predicted values are based on the UV-Vis spectra of structurally similar flavonoids.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Yukovanol are not
available in a specific publication. However, the following are generalized methodologies
typically employed for the analysis of flavonoid compounds.
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NMR Spectroscopy

o Sample Preparation: A sample of pure Yukovanol (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds, CDs0OD, or acetone-ds) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a proton frequency of 400 MHz or higher.

o Data Acquisition:

o 'H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio,
and a relaxation delay of 1-5 seconds.

o 13C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all
carbon atoms. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans and a longer acquisition time are necessary.

o 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for the complete and
unambiguous assignment of proton and carbon signals.

Mass Spectrometry

o Sample Preparation: A dilute solution of Yukovanol is prepared in a suitable solvent such as
methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is
commonly used.

o Data Acquisition:

o Full Scan MS: The instrument is operated in full scan mode to determine the accurate
mass of the molecular ion ([M+H]* or [M-H]~).

o Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced
dissociation (CID) to generate fragment ions, providing structural information. The collision
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energy is optimized to produce a rich fragmentation spectrum.

UV-Vis Spectroscopy

e Sample Preparation: A solution of Yukovanol of known concentration is prepared in a UV-
transparent solvent, typically methanol or ethanol.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-
600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance
(Amax) are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a natural
product like Yukovanol using the described spectroscopic techniques.
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Workflow for Yukovanol Analysis
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Caption: Logical workflow for the isolation and structural elucidation of Yukovanol.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and UV-Vis
data, are predictive and based on the analysis of similar compounds. For definitive
characterization, it is imperative to acquire experimental data from a purified sample of
Yukovanol. The lack of a primary peer-reviewed publication with this data highlights a gap in
the available scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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